
Oxoglaucine methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxoglaucine methiodide, also known as this compound, is a useful research compound. Its molecular formula is C21H20INO5 and its molecular weight is 493.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Oxoglaucine methiodide?
- Methodological Answer : Synthesis typically involves quaternization of oxoglaucine with methyl iodide in anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 13C NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for purity assessment. Ensure reagents are labeled with manufacturer details (e.g., methyl iodide from Sigma-Aldrich, catalog #M25004) and experimental setups are standardized (e.g., inert atmosphere for stability) . For reproducibility, document solvent ratios, reaction times, and purification steps (e.g., recrystallization solvents) in supplementary materials .
Q. How should researchers design in vitro cytotoxicity assays for this compound?
- Methodological Answer : Use human cancer cell lines (e.g., HCT-8 colon carcinoma, KB nasopharyngeal) with standardized protocols:
- Cell culture : Maintain cells in RPMI-1640 medium with 10% FBS.
- Dosing : Prepare a dilution series (e.g., 0.1–100 µg/mL) in triplicate.
- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., doxorubicin).
- Endpoint : Measure viability via MTT assay after 48 hours.
Report IC50 values with 95% confidence intervals. Discrepancies in activity across cell lines (e.g., HCT-8 IC50 = 1.00 µg/mL vs. KB IC50 = 2.00 µg/mL) should prompt validation via alternative assays (e.g., clonogenic survival) .
Q. What analytical techniques are critical for assessing this compound purity and stability?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities.
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen.
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months; monitor degradation via UV-Vis spectroscopy.
Purity thresholds should align with ICH guidelines (e.g., ≥95% by HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo efficacy data for this compound?
- Methodological Answer : In a mouse model of disseminated candidiasis, intraperitoneal administration (7 hours post-infection) showed no significant efficacy despite in vitro activity against Candida albicans. To address this:
- Pharmacokinetic Profiling : Measure plasma concentrations post-administration to assess bioavailability.
- Toxicokinetics : Evaluate tissue distribution (e.g., liver, kidney) via LC-MS/MS.
- Alternative Models : Test in immunosuppressed or biofilm-infected models to mimic clinical resistance .
Cross-validate findings with mechanism-based assays (e.g., DNA repair-deficient yeast mutants) to confirm target engagement .
Q. What strategies optimize the detection of this compound’s mechanism of action in DNA topoisomerase inhibition assays?
- Methodological Answer :
- Enzyme Assays : Use purified human topoisomerase I/II with supercoiled DNA substrate. Monitor relaxation via agarose gel electrophoresis.
- Competitive Binding : Include reference inhibitors (e.g., etoposide) to quantify inhibition potency.
- Mutant Strains : Test in Saccharomyces cerevisiae strains (e.g., rad52Δ) to evaluate selectivity. Oxoglaucine’s inactivity in these assays (IC50 >500 µg/mL) suggests alternative targets, necessitating transcriptomic profiling (e.g., RNA-seq) to identify pathways affected .
Q. How should statistical methods be applied to analyze dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates.
- Power Analysis : Ensure sample sizes (e.g., n ≥ 6) achieve 80% power (α = 0.05) for detecting 20% effect sizes.
Report variability as SEM and justify exclusion criteria in supplementary data .
Q. Data Integrity and Reproducibility
Q. What steps ensure reproducibility in this compound bioassays?
- Methodological Answer :
- Protocol Pre-Registration : Document methods on platforms like Protocols.io .
- Reagent Batch Tracking : Log supplier lot numbers (e.g., Candida albicans strain NIH B311).
- Blinded Analysis : Use independent researchers for data collection and analysis.
Include raw data (e.g., spectrophotometric readings) and instrument calibration records in supplementary files .
Q. How can researchers mitigate fraud risks in high-throughput screening of this compound derivatives?
- Methodological Answer :
- Attention Checks : Embed duplicate samples or known inactive compounds in plates.
- Open-Ended Questions : Require free-text explanations for outlier responses (e.g., "Explain any deviations from expected IC50 trends").
- Third-Party Audits : Partner with independent labs to validate hit compounds .
Q. Supplementary Materials and Reporting
Q. What supplementary information is critical for publishing this compound research?
- Methodological Answer :
- Synthetic Procedures : Detailed reaction schemes and spectral data (NMR, HRMS).
- Biological Assays : Raw viability data, statistical code (R/Python scripts), and instrument parameters (e.g., ELISA plate reader settings).
- Negative Results : Include inactive derivatives or failed assays to prevent publication bias.
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for file formatting and metadata .
Q. How to structure a research proposal on this compound for ethical approval?
- Methodological Answer :
- Hypothesis : Explicitly state mechanistic or therapeutic questions (e.g., "Does this compound inhibit cancer metastasis via EMT suppression?").
- Risk Mitigation : Address compound toxicity (e.g., LD50 in preclinical models) and disposal protocols.
- Data Management : Specify repositories (e.g., Zenodo) for public data sharing .
属性
CAS 编号 |
55974-08-8 |
---|---|
分子式 |
C21H20INO5 |
分子量 |
493.3 g/mol |
IUPAC 名称 |
4,5,15,16-tetramethoxy-10-methyl-10-azoniatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one;iodide |
InChI |
InChI=1S/C21H20NO5.HI/c1-22-7-6-11-8-16(26-4)21(27-5)18-12-9-14(24-2)15(25-3)10-13(12)20(23)19(22)17(11)18;/h6-10H,1-5H3;1H/q+1;/p-1 |
InChI 键 |
XIPYSOZMFQYKMU-UHFFFAOYSA-M |
SMILES |
C[N+]1=C2C3=C(C4=CC(=C(C=C4C2=O)OC)OC)C(=C(C=C3C=C1)OC)OC.[I-] |
规范 SMILES |
C[N+]1=C2C3=C(C4=CC(=C(C=C4C2=O)OC)OC)C(=C(C=C3C=C1)OC)OC.[I-] |
同义词 |
oxoglaucine methiodide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。